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3-Chloro-4-(thiomorpholin-4-

yl)aniline

CAS No.: 237432-10-9

Cat. No.: B1414863

Get Quote

A Strategic Scaffold for Lipophilic Bioisosterism in Drug Discovery[1]

Executive Summary
3-Chloro-4-(thiomorpholin-4-yl)aniline (PubChem CID: 28786547) is a specialized

heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical

bioisostere for the more common 3-chloro-4-morpholinoaniline.[1] By replacing the morpholine

oxygen with sulfur, researchers can modulate the physicochemical properties of a drug

candidate—specifically increasing lipophilicity (LogP) and introducing a metabolic "soft spot"

capable of oxidation to sulfoxides or sulfones.[2]

This guide details the synthesis, physicochemical rationale, and application of this scaffold in

the development of kinase inhibitors (e.g., EGFR, FGFR4) and next-generation oxazolidinone

antibiotics.

Chemical Identity & Physicochemical Profile[3][4][5]
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The transition from a morpholine to a thiomorpholine ring fundamentally alters the electronic

and steric landscape of the molecule without significantly changing its size.

Property
3-Chloro-4-
morpholinoaniline
(Reference)

3-Chloro-4-

(thiomorpholin-4-

yl)aniline (Target)

Impact on Drug
Design

Formula C₁₀H₁₃ClN₂O C₁₀H₁₃ClN₂S Sulfur substitution

MW 212.68 g/mol 228.74 g/mol Slight mass increase

H-Bond Acceptors 2 (N, O) 1 (N)
Sulfur is a poor H-

bond acceptor

LogP (Predicted) ~1.6 ~2.4

Increased Lipophilicity

(Better membrane

permeability)

Metabolic Liability N-dealkylation S-oxidation

S-oxidation (to

SO/SO₂) is a tunable

metabolic route

Robust Chemical Synthesis
The synthesis of 3-Chloro-4-(thiomorpholin-4-yl)aniline is a two-step process starting from

commercially available 3-chloro-4-fluoronitrobenzene.[1]

Step 1: Nucleophilic Aromatic Substitution (S_NAr)
The fluorine atom at the 4-position is activated by the para-nitro group, making it susceptible to

nucleophilic attack by thiomorpholine.[1] The chlorine atom at the 3-position (meta to nitro) is

less reactive and remains intact.[1]

Reagents: 3-Chloro-4-fluoronitrobenzene, Thiomorpholine, Potassium Carbonate (

).[1]

Solvent: Acetonitrile (MeCN) or DMF.

Conditions: Reflux (80°C) for 4–6 hours.
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Step 2: Selective Nitro Reduction
Critical Control Point: Standard catalytic hydrogenation (

) carries a risk of hydrodehalogenation (stripping the chlorine atom).[1] To ensure the integrity
of the C-Cl bond, a chemical reduction using Iron (Fe) in acetic acid or Tin(II) Chloride (

) is the authoritative protocol.

Reagents: Intermediate Nitroarene, Iron powder (Fe), Glacial Acetic Acid (AcOH).

Solvent: Ethanol/Water or neat AcOH.

Conditions: 60°C for 3 hours.

Synthesis Workflow Diagram
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Figure 1: Selective synthesis pathway preserving the aryl chloride.

Detailed Experimental Protocols
Protocol A: Preparation of the Nitro Intermediate
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Charge: In a round-bottom flask, dissolve 3-chloro-4-fluoronitrobenzene (1.0 eq) in

Acetonitrile (10 volumes).

Add Base: Add Potassium Carbonate (1.5 eq) followed by Thiomorpholine (1.1 eq).

Reaction: Heat the mixture to reflux (approx. 80–85°C) with vigorous stirring. Monitor by TLC

(Hexane:EtOAc 4:1) until the starting fluoride is consumed (typically 4–6 hours).

Workup: Cool to room temperature. Pour the mixture into ice water (50 volumes). The yellow

nitro-intermediate usually precipitates.[1]

Isolation: Filter the solid, wash with water, and dry under vacuum. If an oil forms, extract with

Ethyl Acetate, dry over

, and concentrate.[2]

Protocol B: Fe-Mediated Reduction to Aniline
Charge: Suspend the nitro intermediate from Step 1 (1.0 eq) in a mixture of Ethanol and

Water (4:1 ratio) or Glacial Acetic Acid.

Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (1.0 eq) if using

EtOH/Water.

Reaction: Heat to 60–70°C. The reaction is exothermic; monitor temperature. Stir for 2–4

hours.

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with Ethanol.

Neutralization: Concentrate the filtrate. Dilute with water and neutralize with saturated

solution to pH 8–9.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate to yield the target aniline as a tan/brown solid.
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Medicinal Chemistry Applications
The "Sulfur Switch" Strategy
In drug design, switching oxygen (morpholine) to sulfur (thiomorpholine) is a classic tactic to

resolve pharmacokinetic (PK) liabilities.

Permeability: The thiomorpholine ring is more lipophilic, aiding passive diffusion across the

blood-brain barrier (BBB) or gut wall.

Metabolic Diversification: While morpholine is often metabolically stable or undergoes ring-

opening, thiomorpholine provides a specific handle for Phase I metabolism. Cytochrome

P450 enzymes can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O). These

metabolites are often more polar and excretable, potentially preventing toxic accumulation of

the parent drug.

Target Classes
Kinase Inhibitors: This aniline is a key intermediate for Gefitinib and Erlotinib analogues. The

3-chloro-4-amino substitution pattern is critical for binding in the ATP pocket of EGFR and

FGFR kinases.[1]

Antibacterials: In the synthesis of Oxazolidinones (Linezolid class), the aniline nitrogen is

converted to an isocyanate and cyclized. Thiomorpholine analogues of Linezolid have been

explored to overcome resistance mechanisms in MRSA (Methicillin-resistant Staphylococcus

aureus).[1]

SAR Logic Diagram
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Figure 2: Strategic rationale for thiomorpholine substitution.

Safety & Handling
Hazard Classification: Like most halogenated anilines, this compound is likely toxic if

swallowed (Acute Tox. 4) and a skin/eye irritant.

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation

(darkening) upon air exposure.

Reactivity: The aniline amine is a nucleophile; avoid contact with acid chlorides or

anhydrides unless reaction is intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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